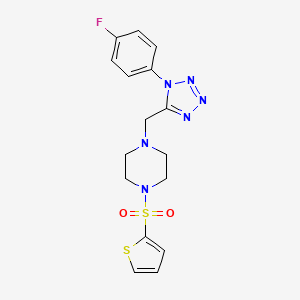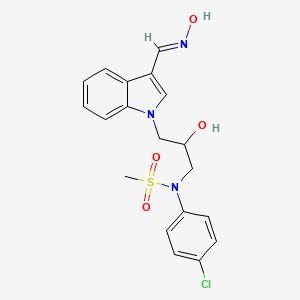
1-((1-(4-fluorofenil)-1H-tetrazol-5-il)metil)-4-(tiofen-2-ilsulfonil)piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a synthetic compound of significant interest in the fields of chemistry and pharmacology This compound is characterized by a unique structure combining a piperazine ring, a fluorophenyl group, a tetrazole ring, and a thiophene sulfonyl moiety
Aplicaciones Científicas De Investigación
This compound finds numerous applications in scientific research:
Chemistry: : As a building block for more complex molecules, allowing exploration of novel chemical reactions and mechanisms.
Biology: : Investigating its interactions with biological molecules and potential bioactivity.
Medicine: : Potential development as a pharmaceutical lead compound due to its unique structural features.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of key intermediates:
Step 1: : Synthesis of 1-(4-fluorophenyl)-1H-tetrazole from 4-fluoroaniline via diazotization and subsequent azidation.
Step 2: : Formation of thiophen-2-ylsulfonyl chloride from thiophene via chlorosulfonation.
Step 3: : The final step involves the condensation of these intermediates with piperazine under controlled reaction conditions, often involving catalysts and specific temperature and pH controls to optimize yield and purity.
Industrial Production Methods
Industrial-scale production of this compound may utilize more efficient and cost-effective methods, often involving flow chemistry and automated synthesis systems to ensure consistency and scalability. This might include the use of advanced catalytic systems and continuous reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, especially involving the sulfonyl group.
Reduction: : Potential reductions may target the tetrazole ring or the sulfonyl group.
Substitution: : Aromatic substitution reactions are possible, particularly on the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: : Peroxides or transition metal catalysts.
Reduction: : Hydrogenation conditions using palladium on carbon or other hydrogenation catalysts.
Substitution: : Electrophilic aromatic substitution can be facilitated using Lewis acids or other catalytic systems.
Major Products
Oxidation: : May yield sulfone derivatives or oxidized tetrazole products.
Reduction: : Could produce amine derivatives or reduced heterocycles.
Substitution: : Typically results in functionalized fluorophenyl derivatives.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is likely multifaceted:
Molecular Targets: : Could include specific enzymes or receptors, depending on the functional groups and overall structure.
Pathways Involved: : Likely to modulate biochemical pathways associated with the piperazine, tetrazole, and thiophene sulfonyl moieties, leading to diverse biological activities.
Comparación Con Compuestos Similares
Comparing this compound with other structurally related molecules highlights its uniqueness:
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine: : Lacks the fluorine atom, potentially altering its reactivity and bioactivity.
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylpiperazine: : Replaces the thiophene sulfonyl group with a methyl group, significantly changing its properties.
Similar compounds to consider include:
1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
1-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
Propiedades
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S2/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)12-21-7-9-22(10-8-21)27(24,25)16-2-1-11-26-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUHFLFESMZWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride](/img/structure/B2555899.png)


![N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555904.png)
![3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE](/img/structure/B2555907.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide](/img/structure/B2555910.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2555911.png)
![O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B2555913.png)


![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2555920.png)
![4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2555921.png)
![N-(2,6-difluorophenyl)-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2555922.png)
